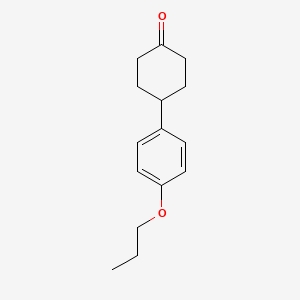

4-(4-Propoxyphenyl)cyclohexanone

Description

4-(4-Propoxyphenyl)cyclohexanone is a cyclohexanone derivative featuring a para-propoxyphenyl substituent at the 4-position of the cyclohexanone ring. The propoxy group (–OCH₂CH₂CH₃) introduces steric bulk and electron-donating characteristics due to the ether oxygen, which can influence the compound’s solubility, reactivity, and biological interactions.

This compound is of interest in medicinal and materials chemistry due to the versatility of the cyclohexanone scaffold, which is prevalent in pharmaceuticals, agrochemicals, and polymer precursors .

Properties

IUPAC Name |

4-(4-propoxyphenyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRFZUFQNBTUAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Propoxyphenyl)cyclohexanone typically involves the reaction of 4-propoxybenzaldehyde with cyclohexanone under specific conditions. One common method includes the use of a base catalyst such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(4-Propoxyphenyl)cyclohexanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Propoxyphenyl)cyclohexanone has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(4-Propoxyphenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Cyclohexanone Derivatives

Substituent Effects on Physical and Chemical Properties

4-Cyano-4-(4-fluorophenyl)cyclohexanone (CAS 56326-98-8)

- Substituents: A cyano (–CN) and 4-fluorophenyl group at the 4-position.

- Key Differences: The electron-withdrawing cyano and fluorine groups reduce electron density on the cyclohexanone ring, increasing polarity and reactivity in nucleophilic additions compared to the electron-donating propoxy group in 4-(4-Propoxyphenyl)cyclohexanone. This compound’s higher melting point and lower solubility in nonpolar solvents are attributed to its polar substituents .

2,6-Bis-(benzylidene)-4-(tert-butyl)cyclohexanone (M1)

- Substituents : Two benzylidene groups at the 2,6-positions and a tert-butyl group at the 4-position.

- Key Differences: The bulky tert-butyl group enhances steric hindrance, while the conjugated benzylidene groups enable π-π interactions, influencing crystal packing and thermal stability. Unlike this compound, M1 exhibits non-isomorphic crystal structures due to weak intermolecular interactions .

4-(4′-Hydroxyphenyl)cyclohexanone

- Substituents : A hydroxyl (–OH) group on the para-position of the phenyl ring.

4-(4-Substitutedphenyl)cyclohexanone Derivatives in Antimicrobial Agents

- Thiazole derivatives incorporating 4-(ethyl/phenyl)cyclohexanone moieties (e.g., compounds 2a–2o) demonstrate broad-spectrum antimicrobial activity. The propoxy group’s ether linkage in this compound may similarly enhance lipophilicity, improving membrane permeability in bacterial cells .

2-(4-Propoxyphenyl)quinoline Derivatives

- aureus). The 4-propoxyphenyl moiety’s role in binding affinity suggests that its incorporation into cyclohexanone scaffolds could yield bioactive analogs .

Data Table: Key Properties of Selected Cyclohexanone Derivatives

Research Findings and Implications

Antimicrobial Potential: Derivatives of 4-(4-substitutedphenyl)cyclohexanone exhibit activity against S. aureus and fungi, suggesting that this compound could be optimized for drug discovery .

Catalytic Specificity : CHMO’s preference for deprotonated intermediates implies that electron-donating groups (e.g., propoxy) may slow oxygenation kinetics compared to electron-withdrawing substituents .

Material Science: Bis-benzylidene derivatives of cyclohexanone, such as 2,6-bis[(4-propoxyphenyl)methylene]cyclohexanone, show promise in optoelectronics due to extended conjugation .

Biological Activity

4-(4-Propoxyphenyl)cyclohexanone is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a cyclohexanone ring substituted with a propoxyphenyl group, which contributes to its lipophilicity and potential interaction with biological targets. The structural formula can be represented as follows:

1. Enzyme Inhibition

Research has indicated that this compound exhibits inhibitory effects on various enzymes. For instance, it has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can have implications for treating neurodegenerative diseases such as Alzheimer's.

| Compound | Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| This compound | Acetylcholinesterase | Competitive | TBD |

2. Receptor Binding

The compound has also been investigated for its ability to bind to various receptors. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, which are critical in mood regulation and neurological function.

3. Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity may be attributed to its lipophilic nature, allowing it to penetrate bacterial membranes effectively.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Bacillus subtilis | Inhibitory | TBD |

| Escherichia coli | Inhibitory | TBD |

Case Study 1: Neuroprotective Effects

A study conducted on Neuro2a cells demonstrated that this compound exhibited neuroprotective properties by reducing oxidative stress markers. The compound was shown to increase cell viability under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside traditional antibiotics against various bacterial strains. The results indicated that the compound had comparable efficacy to some antibiotics, highlighting its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.